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Compound of Interest

Compound Name:
2-(Piperazin-1-yl)acetic acid

hydrate

Cat. No.: B1349982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Piperazineacetic

acid hydrate, a key building block in synthetic organic chemistry and drug discovery. The

document outlines expected spectral characteristics based on its structure and provides

detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance

(NMR), and Mass Spectrometry (MS) data.

Data Presentation
The following tables summarize the expected quantitative spectral data for 1-Piperazineacetic

acid hydrate. This data is compiled based on the analysis of its chemical structure and spectral

information available for closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.30 s 2H -CH₂-COOH

~2.70 t 4H -CH₂-N-CH₂- (distal)

~2.55 t 4H
-CH₂-N-CH₂-

(proximal)

~2.0-4.0 (broad) s 3H -NH, -COOH, H₂O

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlet is due to

exchangeable protons from the secondary amine, the carboxylic acid, and the water of

hydration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~175.0 C=O (Carboxylic Acid)

~58.0 -CH₂-COOH

~53.0 Piperazine C-H₂ (x2)

~45.0 Piperazine C-H₂ (x2)

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad
O-H stretch (water of

hydration)

3300-2500 Broad O-H stretch (carboxylic acid)

~3200 Medium N-H stretch (secondary amine)

2950-2800 Medium-Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1600 Medium N-H bend

~1450 Medium C-H bend

~1200 Medium C-N stretch

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C₆H₁₂N₂O₂·H₂O

Molecular Weight (Hydrate) 162.19 g/mol

Monoisotopic Mass (Anhydrous) 144.09 g/mol

Expected [M+H]⁺ (Anhydrous) 145.097

Expected [M-H]⁻ (Anhydrous) 143.083

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

general and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 1-Piperazineacetic acid hydrate to identify

functional groups.
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Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Procedure (ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

Record a background spectrum of the empty ATR unit.

Place a small amount of the solid 1-Piperazineacetic acid hydrate sample onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

Grind a small amount (1-2 mg) of 1-Piperazineacetic acid hydrate with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform

powder is obtained.

Transfer the powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Place the pellet in the sample holder of the IR spectrometer.

Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 1-

Piperazineacetic acid hydrate.

Procedure:

Sample Preparation:
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Weigh approximately 5-10 mg of 1-Piperazineacetic acid hydrate for ¹H NMR and 20-50

mg for ¹³C NMR.

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean

NMR tube to a volume of approximately 0.6-0.7 mL.[1]

If using D₂O, the signals for the exchangeable protons (-NH, -COOH, H₂O) will be absent.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquisition:

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Piperazineacetic

acid.

Method: Electrospray Ionization (ESI) is a suitable method for this polar and non-volatile

compound.

Procedure:

Sample Preparation:
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Prepare a stock solution of 1-Piperazineacetic acid hydrate in a suitable solvent (e.g.,

methanol, water with a small amount of formic acid for positive ion mode or ammonia for

negative ion mode) at a concentration of approximately 1 mg/mL.[2]

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[2]

Instrument Setup:

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas flow rate and temperature, to optimal values for the analyte.

Acquisition:

Infuse the sample solution into the mass spectrometer at a constant flow rate.

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z

range (e.g., 50-500).

The anhydrous form is typically observed in the gas phase.

Visualization
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of

1-Piperazineacetic acid hydrate.
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Workflow for Spectral Analysis of 1-Piperazineacetic acid Hydrate
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Caption: A logical workflow for the spectral characterization of 1-Piperazineacetic acid hydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Piperazineacetic acid Hydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349982#spectral-data-for-1-piperazineacetic-acid-
hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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